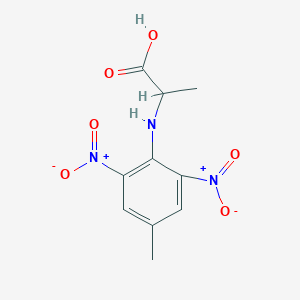

2-(4-Methyl-2,6-dinitroanilino)propanoic acid

Overview

Description

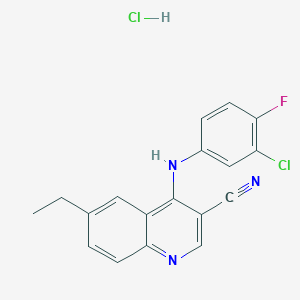

The compound 2-(4-Methyl-2,6-dinitroanilino)propanoic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties that might be expected from 2-(4-Methyl-2,6-dinitroanilino)propanoic acid. The first paper discusses the use of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid as a derivatizing reagent for primary amines, which suggests that the nitro groups in the 2,6-dinitroanilino moiety of the compound may also react with amines under certain conditions . The second paper examines the ionization of 2,4-dinitroaniline and its derivatives, which could be structurally similar to the 2,6-dinitroanilino part of the compound, indicating that the electronic effects of the nitro groups and the methyl group could influence the compound's reactivity .

Synthesis Analysis

While the synthesis of 2-(4-Methyl-2,6-dinitroanilino)propanoic acid is not explicitly described in the provided papers, the reactivity of similar compounds can be inferred. The derivatization of primary amines with 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid suggests that the synthesis of the compound might involve similar derivatization techniques, where the amine group could be targeted for reaction . Additionally, the ionization behavior of 2,4-dinitroaniline derivatives in the presence of sodium methoxide implies that the synthesis could involve deprotonation or alkylation steps that are sensitive to the electronic effects of the substituents .

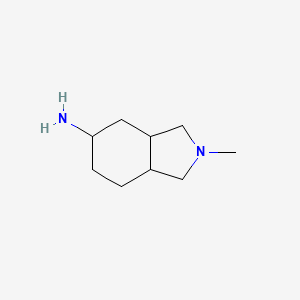

Molecular Structure Analysis

The molecular structure of 2-(4-Methyl-2,6-dinitroanilino)propanoic acid would likely be influenced by the electron-withdrawing effects of the nitro groups and the electron-donating effect of the methyl group. The steric and electronic effects of these groups could affect the overall geometry and reactivity of the molecule. The ionization study of 2,4-dinitroaniline derivatives provides insight into how such substituents can affect the acidity and reactivity of the aniline nitrogen, which could be relevant for understanding the behavior of the nitrogen in the 2,6-dinitroanilino group .

Chemical Reactions Analysis

The provided papers do not directly address the chemical reactions of 2-(4-Methyl-2,6-dinitroanilino)propanoic acid, but they do offer information on related compounds. The derivatization of amines with 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid indicates that the nitro groups in the compound of interest may facilitate reactions with amines, potentially through the formation of stable derivatives suitable for analytical techniques like gas chromatography . The ionization behavior of dinitroaniline derivatives suggests that the compound may undergo proton loss or base addition reactions, depending on the solvent and conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Methyl-2,6-dinitroanilino)propanoic acid can be hypothesized based on the properties of similar compounds discussed in the papers. The presence of nitro groups typically confers a high degree of acidity to the molecule, which could affect its solubility and ionization state in different solvents. The study of 2,4-dinitroaniline derivatives' ionization suggests that the compound's solubility and reactivity could be significantly altered by the presence of the nitro and methyl groups . The derivatization of amines for gas chromatography analysis implies that the compound might have good chromatographic properties and could be detected with high sensitivity using electron-capture detection .

Scientific Research Applications

Sorption Behavior and Environmental Fate

The sorption of phenoxy herbicides, including compounds structurally related to 2-(4-Methyl-2,6-dinitroanilino)propanoic acid, to soil and organic matter is critical for understanding their environmental behavior and potential impact. Studies have shown that soil organic matter and iron oxides are significant sorbents for these herbicides, with sorption being influenced by soil parameters such as pH, organic carbon content, and the presence of iron oxides (Werner et al., 2012). This information is crucial for predicting the mobility, bioavailability, and persistence of these compounds in the environment.

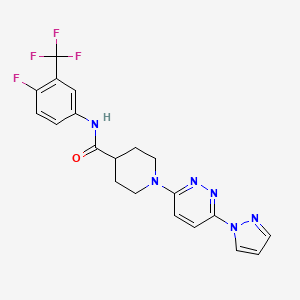

Analytical Detection and Monitoring

The development of chemosensors and analytical methods for detecting phenoxy herbicides and related compounds is essential for monitoring their presence in the environment and ensuring compliance with regulatory standards. Fluorescent chemosensors based on specific chemical platforms have been utilized for the detection of various analytes, including metal ions and neutral molecules, showcasing the potential for sensitive and selective detection of herbicides (Roy, 2021).

Treatment and Mitigation Strategies

Research into treatment options for wastewater produced by the pesticide industry, including the removal of phenoxy herbicides, is vital for minimizing their environmental impact. Technologies such as biological processes and granular activated carbon have been explored for their efficacy in removing these compounds from industrial wastewater, highlighting the importance of treatment strategies in preventing pollution and protecting water resources (Goodwin et al., 2018).

Implications for Chronic Diseases

Beyond the agricultural and environmental scope, the structural framework of compounds like 2-(4-Methyl-2,6-dinitroanilino)propanoic acid serves as a basis for the development of novel derivatives with potential therapeutic applications. The study of oleanolic acid and its derivatives, for example, has revealed significant biological activities and therapeutic potential in chronic diseases, suggesting that similar investigations into related compounds could uncover new therapeutic modalities (Ayeleso et al., 2017).

Safety and Hazards

properties

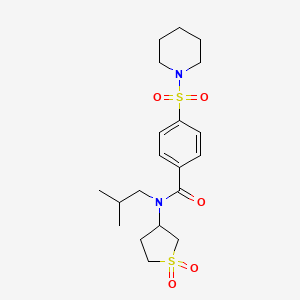

IUPAC Name |

2-(4-methyl-2,6-dinitroanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O6/c1-5-3-7(12(16)17)9(8(4-5)13(18)19)11-6(2)10(14)15/h3-4,6,11H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLHHRWRGJGLKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(C)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2526915.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2526918.png)

![2-(4-(((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2526922.png)

![2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2526925.png)

![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride](/img/structure/B2526926.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2526929.png)